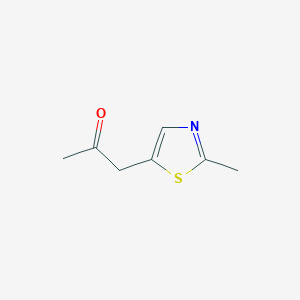![molecular formula C18H22Cl2N4O B2957307 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride CAS No. 2418594-60-0](/img/structure/B2957307.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an indene group, which is a polycyclic hydrocarbon, attached to an amino group. It also has a tetrahydroquinoxaline group, which is a type of heterocyclic compound, attached to a carboxamide group. The presence of the dihydrochloride indicates that this compound is likely a salt, which could influence its solubility and other physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple cyclic structures and functional groups. The stereochemistry at the 1R,2R positions indicates that there are two chiral centers in the molecule, which could significantly influence its chemical properties and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the carboxamide could make this compound relatively polar, influencing its solubility in different solvents. The presence of the dihydrochloride salt could also make it more soluble in polar solvents like water .Scientific Research Applications
Synthesis and Characterization
- The compound's efficient asymmetric synthesis is crucial for its potential in treating human papillomavirus infections, as demonstrated by Boggs et al. (2007). This synthesis involves a key step of asymmetric reductive amination directed by chiral (phenyl)ethylamines, achieving up to 96% disastereo facial selectivity (Boggs et al., 2007).
- Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a related compound, highlighting its potential as a calcitonin gene-related peptide (CGRP) receptor antagonist (Cann et al., 2012).
Pharmacological Evaluation
- Mahesh et al. (2011) designed a novel series of 3-ethoxyquinoxalin-2-carboxamides, including a structurally related compound, as 5-HT3 receptor antagonists. These compounds showed promising antidepressant-like activity in the forced swim test (Mahesh et al., 2011).
- Sawai et al. (2010) developed a manufacturing process for a peptide-like amorphous compound related to the queried chemical, demonstrating its application as a diabetes drug (Sawai et al., 2010).
Antimicrobial and Anticancer Properties
- Rajput and Sharma (2021) synthesized and characterized a series of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, exhibiting moderate to excellent antimicrobial activities (Rajput & Sharma, 2021).
- Ravichandiran et al. (2019) investigated the cytotoxic activity of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, including compounds structurally similar to the queried chemical, showing remarkable cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O.2ClH/c19-17-12-6-2-1-5-11(12)9-15(17)22-18(23)16-10-20-13-7-3-4-8-14(13)21-16;;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,22,23);2*1H/t15-,17-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVSHKXGFITZEK-FXKISCCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2957226.png)
![N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide](/img/structure/B2957229.png)
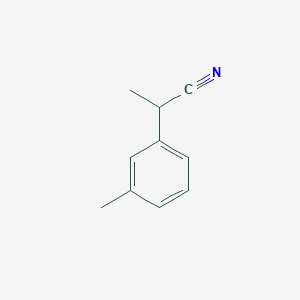

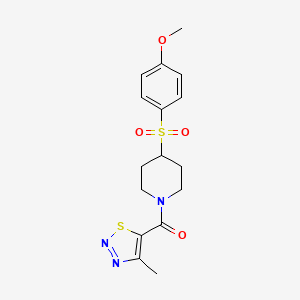
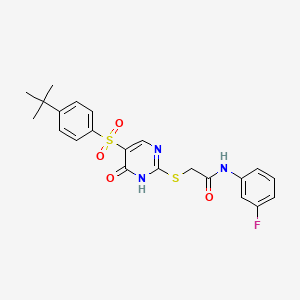
amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2957238.png)
![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)

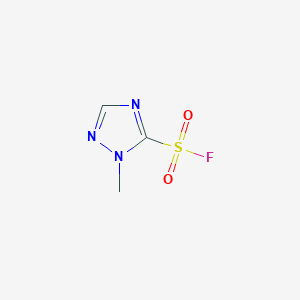
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
